2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid
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Overview
Description
2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Oxidation: The oxidation of the quinoline ring to introduce the oxo group at the 4-position can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxy and acetic acid groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial, antiviral, and anticancer agents. Their ability to interact with biological targets makes them valuable tools in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including infectious diseases and cancer.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease processes, such as kinases or proteases.
DNA Intercalation: Intercalating into DNA and disrupting its function, leading to cell death or inhibition of cell proliferation.
Receptor Binding: Binding to specific receptors on the surface of cells and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6,7-dimethoxyquinoline: A quinoline derivative with similar structural features but different functional groups.
6-methoxyquinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4-position instead of the acetic acid moiety.
Uniqueness
2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-methoxy-4-oxoquinolin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-8-2-3-10-9(6-8)11(14)4-5-13(10)7-12(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBUYPDMONTIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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